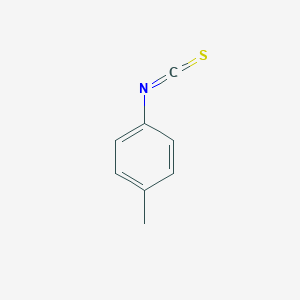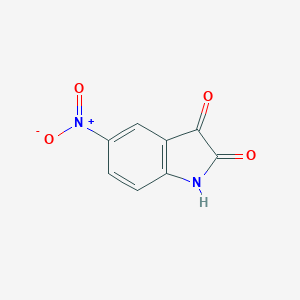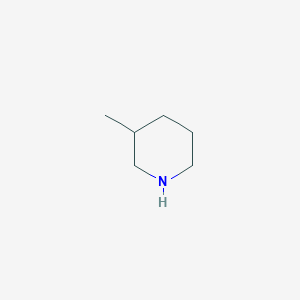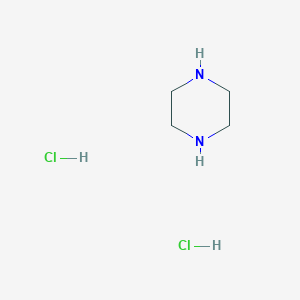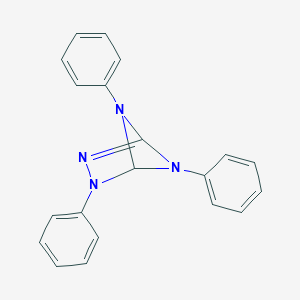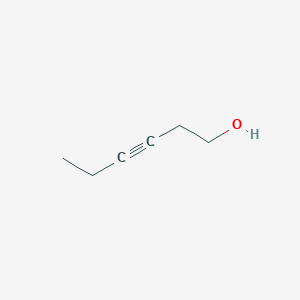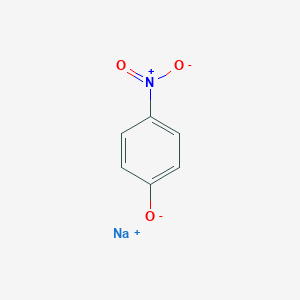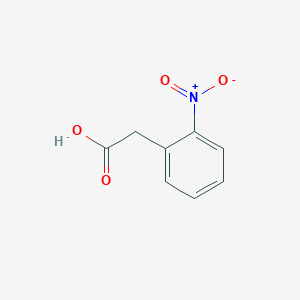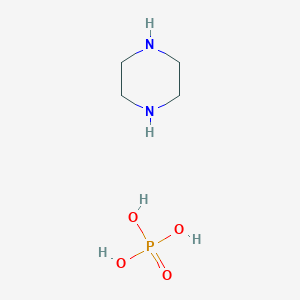
1,2,3,4-テトラ-O-アセチル-β-D-グルコピラノース
説明
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose (Tetra-O-acetyl-glucopyranose, or TAG) is a carbohydrate derivative of glucose with four acetyl groups attached to the four hydroxyl groups of the glucose molecule. It is a synthetic compound that has found a variety of applications in scientific research. TAG is a valuable tool in the study of carbohydrate metabolism, enzyme kinetics, and protein-carbohydrate interactions. In addition, TAG can be used to study the structure and function of biological macromolecules, such as proteins and nucleic acids. In
科学的研究の応用
二糖類およびD-グルコース-6-リン酸の合成
1,2,3,4-テトラ-O-アセチル-β-D-グルコピラノースは、二糖類およびD-グルコース-6-リン酸の合成に使用されます . この化合物は、多くの生物学的システムの必須成分であるこれらの複雑な糖の形成に重要な役割を果たします。
イノシトールシンターゼの基質の研究
1,2,3,4-テトラ-O-アセチル-β-D-グルコピラノースのリン酸化誘導体は、イノシトールシンターゼの基質の研究に役立つことが証明されています . イノシトールシンターゼは、細胞シグナル伝達や脂質代謝など、さまざまな生物学的プロセスに関与する化合物であるイノシトールの生合成において重要な役割を果たす酵素です。
陰イオン界面活性剤の調製
この化合物は、陰イオン界面活性剤の調製にも使用されます . 陰イオン界面活性剤は、洗剤、乳化剤、分散剤など、多くの産業用途で広く使用されています。
2-アジド基の合成
潜在アミンとして作用する2-アジド基は、1,2,3,4-テトラ-O-アセチル-β-D-グルコピラノースから合成できます . この基は、複雑な炭水化物の合成における重要なプロセスであるα選択的グリコシル化に重要な役割を果たします。
D-マンヌロン酸の合成
1,2,3,4-テトラ-O-アセチル-β-D-グルコピラノースは、D-マンヌロン酸の合成に使用されます , 多糖アルギン酸の構成単位となる単糖です。 アルギン酸は、繊維、食品、バイオメディカル分野で広く使用されている重要な工業用バイオマテリアルです .
アルギン酸生合成の調査
粘液性P. aeruginosa におけるアルギン酸生合成の基礎となる機構を調査するための糖ヌクレオチド模倣体の開発プログラムの一環として、この化合物は適切に保護されたD-マンヌロン酸構成ブロックとして使用されます。
これらは、1,2,3,4-テトラ-O-アセチル-β-D-グルコピラノースの多くの科学研究アプリケーションのほんの一部です。 この化合物の汎用性により、さまざまな研究分野で貴重なツールとなっています .
生化学分析
Biochemical Properties
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose plays a crucial role in biochemical reactions, particularly in the synthesis of glycosides, oligosaccharides, and glycoconjugates. The compound interacts with various enzymes, such as glycosyltransferases and glycosidases, which are involved in the formation and hydrolysis of glycosidic bonds. These interactions are essential for studying glycosylation mechanisms and the stereochemistry of glycosidic bonds . Additionally, phosphorylated derivatives of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose have been valuable in the study of substrates for inositol synthase .
Cellular Effects
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in glycosylation mechanisms affects the formation of glycoproteins and glycolipids, which are crucial for cell signaling and communication. By modulating the activity of glycosyltransferases and glycosidases, 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose can impact the expression of genes involved in carbohydrate metabolism and biosynthesis .
Molecular Mechanism
At the molecular level, 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose exerts its effects through binding interactions with enzymes and other biomolecules. The acetyl groups on the glucose molecule protect the hydroxyl groups during synthetic reactions, allowing for selective deprotection and further functionalization. This protection is crucial for studying the specificity and kinetics of glycosyltransferases and glycosidases, providing insights into carbohydrate metabolism and biosynthesis . Additionally, the compound’s role in the synthesis of disaccharides and D-glucose-6-phosphate highlights its importance in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose can change over time due to its stability and degradation. The compound is stable under standard storage conditions, but its acetyl groups can be hydrolyzed over time, leading to the formation of beta-D-glucopyranose. Long-term studies have shown that the compound’s stability is crucial for its effectiveness in synthetic reactions and enzymatic assays .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At high doses, it can cause adverse effects, including toxicity and disruption of cellular functions. Studies have shown that there is a threshold effect, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is involved in several metabolic pathways, including the synthesis of glycosides, oligosaccharides, and glycoconjugates. The compound interacts with enzymes such as glycosyltransferases and glycosidases, which are essential for the formation and hydrolysis of glycosidic bonds. These interactions affect metabolic flux and metabolite levels, providing insights into carbohydrate metabolism and biosynthesis .
Transport and Distribution
Within cells and tissues, 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The acetyl groups on the glucose molecule enhance its solubility and stability in organic solvents, facilitating its transport and distribution within cells .
Subcellular Localization
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s acetyl groups act as targeting signals, directing it to specific organelles and compartments within the cell. Post-translational modifications, such as acetylation, play a crucial role in the compound’s subcellular localization and its interactions with biomolecules .
特性
IUPAC Name |
[4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-15H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQXFAYSNRWXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927032 | |
| Record name | 1,2,3,4-Tetra-O-acetylhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13100-46-4 | |
| Record name | NSC409250 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetra-O-acetylhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose in plant-fungus interactions?
A1: Research suggests that 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose, as part of the FGA mixture, might play a role in enhancing plant defense mechanisms against fungal pathogens. [] Specifically, it was observed to inhibit fungal growth in vitro and, when applied to plants, delayed lesion development caused by fungal infection. [] This protective effect may be linked to the compound's ability to induce the synthesis of defensive compounds in plants, such as flavonoids and phenolic compounds. []
Q2: Can 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose act as an intermediate in chemical reactions?
A2: Yes, 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose has been identified as an intermediate in the sulfuric acid-catalyzed acetylation of carbohydrates. [] Kinetic studies and observation of intermediates confirmed its role in the reaction pathway, which involves the formation of a 6-sulfate ester followed by its acetolysis to produce glucose pentaacetate. []
Q3: Is there structural information available for 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose?
A3: Yes, the crystal structure of anhydrous 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose has been determined at 292 K. [] The study revealed a corrugated layer arrangement of the molecules, held together by partial connectivity due to disorder in the OH group. []
Q4: Has 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose been used in the synthesis of more complex molecules?
A4: Yes, 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose serves as a valuable building block in carbohydrate chemistry. For instance, it was employed in the synthesis of (1→6)-linked disaccharides, which are important targets for protein modification. [] The compound's versatility stems from its ability to undergo glycosylation reactions, enabling the creation of diverse disaccharide structures. []
Q5: Are there any studies on the potential use of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose derivatives in medicinal chemistry?
A5: While not directly utilizing 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose, research explored the synthesis and biological activity of ferrocenyl carbohydrate conjugates. [] These conjugates incorporated various monosaccharide derivatives, highlighting the potential of sugar-based molecules in drug development. [] Though not directly studied, this research avenue suggests possibilities for exploring the medicinal chemistry potential of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




